3-Cyanopiperidine 3-Cyanopiperidine
Brand Name: Vulcanchem
CAS No.: 7492-88-8
VCID: VC21077001
InChI: InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2
SMILES: C1CC(CNC1)C#N
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol

3-Cyanopiperidine

CAS No.: 7492-88-8

Cat. No.: VC21077001

Molecular Formula: C6H10N2

Molecular Weight: 110.16 g/mol

* For research use only. Not for human or veterinary use.

3-Cyanopiperidine - 7492-88-8

Specification

CAS No. 7492-88-8
Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
IUPAC Name piperidine-3-carbonitrile
Standard InChI InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2
Standard InChI Key ZGNXATVKGIJQGC-UHFFFAOYSA-N
SMILES C1CC(CNC1)C#N
Canonical SMILES C1CC(CNC1)C#N

Introduction

3-Cyanopiperidine, also known as piperidine-3-carbonitrile, is a nitrogen-containing heterocyclic compound with the molecular formula C6_6H10_10N2_2. This compound features a six-membered ring containing one nitrogen atom and a cyano group (-C≡N) at the third position of the piperidine ring. Its unique structural properties contribute to its significance in various chemical and biological applications, particularly in medicinal chemistry.

Synthesis

The synthesis of 3-cyanopiperidine typically involves the reaction of piperidine derivatives with cyanogen halides or other cyanating agents. A common synthetic route includes:

  • Starting Material: Piperidine

  • Reagent: Cyanogen bromide or sodium cyanide

  • Reaction Conditions: The reaction is generally performed under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen on the cyanogen halide.

This method allows for efficient production of 3-cyanopiperidine with good yields.

Biological Activities

Research has indicated that 3-cyanopiperidine and its derivatives exhibit various biological activities, particularly in pharmacology. Some notable findings include:

  • Anticancer Activity: Compounds derived from 3-cyanopiperidine have been studied for their potential as anticancer agents. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .

  • Mechanism of Action: Studies suggest that these compounds may induce apoptosis in cancer cells by modulating survivin expression, a protein that inhibits apoptosis and is often overexpressed in tumors .

Applications

3-Cyanopiperidine serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:

  • Pharmaceutical Intermediates: Used in the development of drugs targeting neurological disorders and cancer therapies.

  • Synthetic Chemistry: Acts as a versatile intermediate for synthesizing more complex molecules due to its functional groups.

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